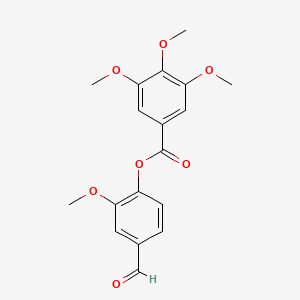

4-Formyl-2-methoxyphenyl 3,4,5-trimethoxybenzoate

Descripción

4-Formyl-2-methoxyphenyl 3,4,5-trimethoxybenzoate (CAS: 71989-95-2) is an ester derivative of 3,4,5-trimethoxybenzoic acid, featuring a 4-formyl-2-methoxyphenyl substituent. This compound is structurally characterized by its three methoxy groups on the benzoate ring and a formyl group on the phenolic moiety. It has been cataloged by suppliers such as Combi-Blocks, though it is currently listed as discontinued .

Propiedades

IUPAC Name |

(4-formyl-2-methoxyphenyl) 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O7/c1-21-14-7-11(10-19)5-6-13(14)25-18(20)12-8-15(22-2)17(24-4)16(9-12)23-3/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTQNCJLDBFXOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60992679 | |

| Record name | 4-Formyl-2-methoxyphenyl 3,4,5-trimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60992679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71989-95-2 | |

| Record name | 4-Formyl-2-methoxyphenyl 3,4,5-trimethoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Formyl-2-methoxyphenyl 3,4,5-trimethoxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071989952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Formyl-2-methoxyphenyl 3,4,5-trimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60992679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-formyl-2-methoxyphenyl 3,4,5-trimethoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthesis of 3,4,5-Trimethoxybenzoic Acid and Its Derivatives

- Starting Material: 3,4,5-trimethoxybenzoyl chloride or 3,4,5-trimethoxybenzoic acid.

- Preparation: 3,4,5-trimethoxybenzoic acid is prepared by methylation of gallic acid derivatives or via nitration and subsequent reduction routes.

- Activation: Conversion to acid chloride (3,4,5-trimethoxybenzoyl chloride) using reagents like thionyl chloride (SOCl2) facilitates esterification.

- Yield: Acid chloride formation typically achieves 80-85% yield under controlled conditions.

Preparation of 4-Formyl-2-methoxyphenol

- Formylation: Introduction of the aldehyde group at the para position relative to the methoxy substituent can be achieved via selective formylation methods such as the Reimer-Tiemann reaction or Vilsmeier-Haack formylation on 2-methoxyphenol.

- Purification: The aldehyde-containing phenol is purified by recrystallization or chromatographic methods to prevent side reactions during esterification.

Esterification Reaction

- Method: The esterification involves reacting 3,4,5-trimethoxybenzoyl chloride with 4-formyl-2-methoxyphenol under anhydrous conditions.

- Catalysts and Conditions:

- Base catalysts like pyridine or triethylamine are used to neutralize HCl formed during the reaction.

- Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred.

- Reaction temperature is maintained between 0°C to room temperature to avoid aldehyde degradation.

- Reaction Time: Typically 2-6 hours under stirring.

- Workup: The reaction mixture is quenched with water, extracted, and the product purified by recrystallization or column chromatography.

- Yield: Reported yields range from 70% to 85% depending on reaction optimization.

Experimental Data and Reaction Conditions Summary

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 3,4,5-Trimethoxybenzoic acid → Acid chloride | SOCl2, reflux or room temp | 25-80 °C | 2-4 hours | 80-85 | Ensure anhydrous conditions |

| 4-Formyl-2-methoxyphenol synthesis | Vilsmeier-Haack formylation (POCl3, DMF) | 0-25 °C | 1-3 hours | 60-75 | Control temperature to avoid side reactions |

| Esterification | 3,4,5-trimethoxybenzoyl chloride + 4-formyl-2-methoxyphenol, pyridine/TEA, DCM | 0-25 °C | 2-6 hours | 70-85 | Base neutralizes HCl; avoid aldehyde oxidation |

Research Findings and Notes

- Selectivity: The presence of multiple methoxy groups enhances the electron density, facilitating selective formylation and esterification without significant side reactions.

- Stability: The aldehyde group is sensitive to acidic and basic conditions; thus, mild reaction conditions are essential.

- Purification: Column chromatography using silica gel with non-polar to moderately polar eluents (e.g., hexane/ethyl acetate mixtures) is effective.

- Characterization: Product identity confirmed by NMR (proton and carbon), IR spectroscopy (ester C=O stretch ~1735 cm^-1, aldehyde C=O ~1690 cm^-1), and mass spectrometry.

Representative Reaction Scheme

3,4,5-Trimethoxybenzoic acid --(SOCl2)--> 3,4,5-Trimethoxybenzoyl chloride

3,4,5-Trimethoxybenzoyl chloride + 4-Formyl-2-methoxyphenol --(pyridine, DCM, 0-25°C)--> this compound

Análisis De Reacciones Químicas

Types of Reactions

4-Formyl-2-methoxyphenyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

Oxidation: 4-Formyl-2-methoxyphenyl 3,4,5-trimethoxybenzoic acid.

Reduction: 4-Hydroxymethyl-2-methoxyphenyl 3,4,5-trimethoxybenzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-Formyl-2-methoxyphenyl 3,4,5-trimethoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mecanismo De Acción

The mechanism of action of 4-Formyl-2-methoxyphenyl 3,4,5-trimethoxybenzoate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The formyl group may participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy groups could influence the compound’s solubility and interaction with biological membranes .

Comparación Con Compuestos Similares

Key Observations :

- Benzotriazole derivatives (e.g., compound 71 in ) exhibit moderate antiproliferative activity, suggesting that heterocyclic substituents can modulate potency .

- Alkyl chain length and branching (e.g., in propyl vs. isopropyl derivatives) impact cytotoxicity, with linear chains often showing higher activity .

Physicochemical Properties

Key Observations :

- The formyl group may reduce melting points compared to acetyl or methyl derivatives due to decreased crystallinity.

- Alkylamine-containing derivatives (e.g., 8-(diethylamino)octyl) show improved solubility in polar solvents, enhancing bioavailability .

Key Observations :

- Triazole derivatives (e.g., compound 9a in ) mimic combretastatin analogs, with geometric angles (αABC ~109°) critical for tubulin binding .

- Ion channel blockers (e.g., 8-(diethylamino)octyl derivative) rank lower in potency than amantadine but show voltage-dependent inhibition .

- Formyl-containing compounds are understudied but may synergize with methoxy groups for dual electrophilic and hydrophobic interactions.

Actividad Biológica

4-Formyl-2-methoxyphenyl 3,4,5-trimethoxybenzoate is an organic compound characterized by its complex structure, which includes multiple methoxy groups. This unique configuration suggests potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. The compound's molecular formula is and it is known for its applications in organic synthesis and as a potential therapeutic agent.

Chemical Structure and Properties

The structural uniqueness of this compound is attributed to the presence of three methoxy groups on the benzoate moiety. This feature significantly influences its chemical reactivity and biological activity. The compound can undergo various reactions such as oxidation and reduction, leading to derivatives with distinct properties.

While the precise mechanism of action for this compound remains to be fully elucidated, it is believed to interact with specific molecular targets within biological systems. The formyl group may facilitate covalent bonding with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the methoxy groups could enhance the compound's solubility and modulate its interaction with biological membranes.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial effects against various pathogens. Its ability to inhibit bacterial growth suggests potential applications in treating infections .

- Anticancer Activity : Preliminary investigations have shown that the compound may possess anticancer properties. In vitro studies indicated that it could induce apoptosis in cancer cell lines such as MCF-7 by activating caspases involved in programmed cell death .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cytotoxicity Studies : In a recent study evaluating sesquiterpene-aryl derivatives, compounds similar to this compound were tested for cytotoxic effects on cancer cell lines. The results demonstrated significant induction of caspase activity, indicating apoptosis .

- Molecular Docking Studies : Computational studies have been conducted to assess the interaction of this compound with target proteins associated with cancer and inflammation. These studies suggest that the compound may effectively bind to active sites on these proteins, inhibiting their function and thereby exerting therapeutic effects .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Potential enzyme inhibition |

| 4-Formyl-2-methoxyphenyl benzoate | Moderate | No | Unknown |

| 4-Hydroxymethyl-2-methoxyphenyl benzoate | Yes | Moderate | Enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-formyl-2-methoxyphenyl 3,4,5-trimethoxybenzoate, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via esterification between 4-formyl-2-methoxyphenol and 3,4,5-trimethoxybenzoyl chloride. A typical protocol involves using THF as the solvent, pyridine as an acid scavenger, and catalytic DMAP (4-dimethylaminopyridine) to enhance reaction efficiency. For example, similar esterification reactions (e.g., synthesis of 2-allylphenyl derivatives) achieved yields >80% under reflux conditions . Purification via column chromatography (hexane/EtOAc gradient) is recommended to isolate the product.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- Melting Point : Compare observed melting points with literature values (e.g., related benzoates like 2-allyl-3,5-dimethoxyphenyl 3,4,5-trimethoxybenzoate melt at 87.2–88.9°C ).

- NMR Spectroscopy : Analyze and NMR spectra to confirm ester linkage and substituent positions. For instance, the formyl group ( ppm) and methoxy signals ( ppm) are critical markers .

- HPLC-MS : Use reverse-phase HPLC with a C18 column and MS detection to verify molecular ion peaks (expected ).

Q. What solvent systems are suitable for studying the compound’s stability under experimental conditions?

- Methodological Answer : Stability tests in polar aprotic solvents (e.g., DMSO, THF) and protic solvents (e.g., methanol) should be conducted at 25°C and 4°C. Monitor degradation via UV-Vis spectroscopy (λ_max ≈ 270–300 nm for aromatic systems) over 72 hours. Related trimethoxybenzoates show stability in anhydrous THF but hydrolyze in aqueous acidic/basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer : Discrepancies in NMR or melting points often arise from residual solvents, stereoisomers, or incomplete purification. For example:

- Residual THF : Use high-vacuum drying or NMR deuterated solvent exchange to eliminate solvent peaks.

- Polymorphism : Perform X-ray crystallography (as in triazole-thione derivatives ) to identify crystal packing effects.

- Reaction Byproducts : Optimize column chromatography gradients (e.g., hexane:EtOAc from 9:1 to 7:3) to separate unreacted 3,4,5-trimethoxybenzoyl chloride or phenolic intermediates .

Q. What mechanistic insights explain the reactivity of the formyl group in cross-coupling or condensation reactions?

- Methodological Answer : The electron-withdrawing formyl group activates the phenyl ring for nucleophilic aromatic substitution or participates in condensation reactions (e.g., with hydrazines to form hydrazones). Computational studies (DFT) can predict electrophilic regions, while experimental kinetic studies under varying pH and temperature conditions (e.g., 45°C in DMF ) validate reaction pathways.

Q. How does the substitution pattern (formyl, methoxy) influence biological activity, and what assays are appropriate for structure-activity relationship (SAR) studies?

- Methodological Answer : The 3,4,5-trimethoxybenzoyl moiety is associated with microtubule disruption (e.g., combretastatin analogs), while the formyl group may enhance electrophilic reactivity. SAR studies should include:

- Cytotoxicity Assays : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7).

- Molecular Docking : Compare binding affinities with β-tubulin (PDB ID: 1SA0) .

- Metabolic Stability : Assess microsomal half-life (e.g., human liver microsomes) to evaluate drug-likeness .

Q. What advanced techniques validate the compound’s conformation in solution versus solid state?

- Methodological Answer :

- Solid-State : Single-crystal X-ray diffraction (as applied to triazole-thione derivatives ) provides bond lengths/angles.

- Solution-State : NOESY NMR detects spatial proximity of methoxy and formyl groups, while variable-temperature NMR identifies rotational barriers about the ester bond.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.